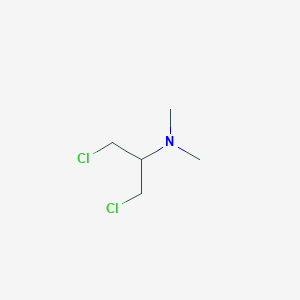
1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE is an organic compound that belongs to the class of haloalkylamines. This compound is characterized by the presence of two chlorine atoms attached to the ethylamine backbone, along with N,N-dimethyl substitution. It is a versatile compound with significant applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE typically involves the chlorination of N,N-dimethylethylamine. The reaction is carried out using thionyl chloride or phosphorus trichloride as chlorinating agents under controlled conditions. The reaction proceeds via the formation of intermediate chloromethyl derivatives, which are subsequently converted to the final product through further chlorination steps.
Industrial Production Methods
In industrial settings, the production of this compound is achieved through continuous flow processes. These processes involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: The major products include substituted amines, alcohols, or ethers.
Oxidation: The major products are N-oxides or other oxidized derivatives.
Reduction: The major products are primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1,3-Dichloro-N,N-dimethyl-propan-2-amine has diverse applications in scientific research:
Chemistry
- Building Block for Organic Synthesis : It serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo further reactions makes it a versatile intermediate in synthetic chemistry.
Biology
- Enzyme Inhibition Studies : The compound is utilized in research focusing on enzyme inhibition due to its interaction with biological molecules. It can form covalent bonds with nucleophilic amino acids in proteins, leading to potential enzyme inhibition or receptor modulation.
Medicine
- Drug Synthesis Intermediate : It plays a crucial role in the development of therapeutic agents. Its reactivity allows for modifications that can lead to the creation of novel pharmaceuticals.
Industry
- Production of Polymers and Resins : The compound is used in the manufacturing of various industrial chemicals, including polymers and resins, due to its chemical stability and reactivity.
Case Studies and Research Findings
Several studies illustrate the compound's applications:
-
Enzyme Inhibition :
- A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways associated with disease progression. This property has implications for drug development targeting metabolic disorders.
-
Pharmaceutical Development :
- Research highlighted its utility as an intermediate in synthesizing anti-cancer drugs. The compound's ability to modify biological targets presents opportunities for developing selective therapeutic agents.
-
Polymer Production :
- Industrial applications have shown that using this compound as a precursor enhances the properties of polymers produced, leading to materials with improved durability and chemical resistance.
Comparative Data Table
| Application Area | Specific Use | Impact |
|---|---|---|
| Chemistry | Organic Synthesis Building Block | Versatile intermediate for pharmaceuticals |
| Biology | Enzyme Inhibition Studies | Potential therapeutic targets identified |
| Medicine | Drug Synthesis Intermediate | Development of novel therapeutics |
| Industry | Polymer Production | Enhanced material properties |
Wirkmechanismus
The mechanism of action of 1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or receptor modulation. The molecular targets include enzymes, receptors, and other proteins with nucleophilic functional groups.
Vergleich Mit ähnlichen Verbindungen
1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE can be compared with other haloalkylamines such as:
- Methylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl-
- Propylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl-
- Butylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl-
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs. The presence of two chlorine atoms and N,N-dimethyl substitution makes it a valuable intermediate for various synthetic applications.
Eigenschaften
CAS-Nummer |
14758-19-1 |
|---|---|
Molekularformel |
C5H11Cl2N |
Molekulargewicht |
156.05 g/mol |
IUPAC-Name |
1,3-dichloro-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C5H11Cl2N/c1-8(2)5(3-6)4-7/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
VFBPLWLYRSYUSR-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCl)CCl |
Kanonische SMILES |
CN(C)C(CCl)CCl |
Key on ui other cas no. |
14758-19-1 |
Synonyme |
1,3-dichloro-N,N-dimethyl-propan-2-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















